Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Structural Characterization & Analytical Profiling of 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid
Executive Summary & Molecular Architecture
2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid is a bifunctional pharmacophore scaffold. Structurally, it integrates a halogenated benzoate core with an N-allylsulfonamide moiety. This specific arrangement renders it a critical intermediate in the synthesis of high-ceiling diuretics (analogs of furosemide/bumetanide) and potential antidiabetic agents targeting
-glucosidase.
The molecule presents unique analytical challenges due to its zwitterionic potential (carboxylic acid vs. sulfonamide nitrogen) and the reactivity of the allyl group. This guide outlines the definitive structural elucidation and validated analytical protocols required for its identification and purity assessment.
Physicochemical Profile:
Molecular Formula:
Molecular Weight: 320.16 g/mol (Avg)
Key Functionalities:
Electrophilic Handle: Allyl group (susceptible to polymerization or oxidative cleavage).
To understand the impurity profile, one must understand the genesis of the molecule. The synthesis relies on electrophilic aromatic substitution followed by nucleophilic attack.
Retrosynthetic Analysis (Graphviz)
The following diagram illustrates the standard industrial route, highlighting the critical intermediate where moisture control is paramount to prevent hydrolysis impurities.
Figure 1: Synthetic pathway and critical hydrolysis impurity node.
Mechanistic Insight:
The chlorosulfonation occurs at position 5 because the carboxylic acid (C1) is a meta-director, and the bromine (C2) is an ortho/para-director. Position 5 is meta to C1 and para to C2, creating a cooperative directing effect. The subsequent reaction with allylamine must be temperature-controlled (<5°C) to prevent the formation of disulfonimides or allylamine polymerization.
Spectroscopic Elucidation Strategy
This section details the expected spectral signatures required to confirm identity.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-
(Preferred due to solubility and lack of exchange with acidic protons).
H NMR Assignment Table:
Position/Group
Shift ( ppm)
Multiplicity
Coupling ( Hz)
Structural Justification
COOH
13.0 - 13.5
Broad Singlet
-
Carboxylic acid proton (exchangeable).
NH (Sulfonamide)
7.9 - 8.2
Triplet
6.0
Coupled to allyl .
Ar-H6 (Ortho to COOH)
8.35
Doublet
2.2
Meta-coupling to H4; Deshielded by COOH and .
Ar-H3 (Ortho to Br)
7.95
Doublet
8.4
Ortho-coupling to H4.
Ar-H4 (Ortho to )
7.80
Doublet of Doublets
8.4, 2.2
Coupled to H3 (ortho) and H6 (meta).
Allyl-CH= (Internal)
5.75
Multiplet
-
Characteristic internal alkene.
Allyl=CH (Terminal)
5.05 - 5.20
Multiplet
-
Terminal alkene (cis/trans overlap).
Allyl-N-CH
3.55
Triplet
6.0
Methylene adjacent to Nitrogen.
Critical Check: If the doublet at
8.35 disappears or shifts significantly upfield, suspect decarboxylation (a common degradation pathway for benzoic acids under thermal stress).
Mass Spectrometry (LC-MS/ESI)
Ionization Mode: Negative Mode (ESI-) is preferred for the carboxylic acid; Positive Mode (ESI+) for the sulfonamide nitrogen.
Isotopic Pattern: The presence of Bromine (
and ) will yield a characteristic 1:1 doublet for the molecular ion .
()
()
Fragmentation Logic (MS/MS):
Loss of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Purpose: To quantify the target molecule and separate the hydrolysis impurity (2-bromo-5-sulfobenzoic acid).
Parameters:
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5
m).
Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization of COOH, improving peak shape).
Mobile Phase B: Acetonitrile.
Gradient:
0-2 min: 10% B
2-15 min: Linear ramp to 90% B
15-20 min: Hold 90% B
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (Aromatic ring) and 210 nm (Amide/Allyl).
Self-Validating Check: The hydrolysis impurity (sulfonic acid) is highly polar and will elute near the void volume (
min). The target allyl-sulfonamide is more lipophilic and should elute significantly later ( min).
Protocol B: Single Crystal Growth (XRD)
Purpose: Definitive structural proof and polymorph screening.
Dissolve 50 mg of the compound in a minimum amount of hot Ethanol/Acetone (1:1).
Allow the solution to cool slowly to room temperature in a vial covered with Parafilm (poke 3 small holes).
Expectation: Sulfonamide benzoic acids typically form centrosymmetric dimers via carboxylic acid hydrogen bonding (
motif) and secondary networks via sulfonamide N-H...O interactions.
Analytical Decision Workflow
Use this logic flow to troubleshoot synthesis or purity issues.
Figure 2: Analytical decision tree for purity assessment.
References
Synthesis of Sulfamoylbenzoic Acids
Winters, G. et al. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids. US Patent 3,879,402. Link
Context: Establishes the chlorosulfonation and amin
Mass Spectrometry of Sulfonamides
Klagkou, K. et al. (2003).[3] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[3] Link
Context: Validates the
loss and rearrangement mechanisms in MS fragment
Crystallographic Characterization
Perlovich, G. L. et al. (2009). 4-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E. Link
Context: Provides the structural template for hydrogen bonding networks in sulfonamide-benzoic acid hybrids.
NMR of Allyl Sulfonamides
Borges, R. S. et al. (2018). Molecular Structure Studies on Allyl Sulfonamides. Journal of the Brazilian Chemical Society. Link
Context: Reference data for allyl group chemical shifts in a sulfonamide environment.
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Guide / Whitepaper
Audience: Pharmaceutical Scientists, Process Chemists, and Formulation Engineers
Executive Summary
Allyl-sulfamoyl benzoic acids, specifically 4-chloro-2-(allylamino)-5-sulfamoylbenzoic acid , represent a critical class of intermediates in the synthesis of high-ceiling loop diuretics (e.g., Furosemide analogs).[1] Their thermodynamic stability and solubility profiles are pivotal for optimizing crystallization yields, ensuring shelf-life, and controlling impurity formation during drug substance manufacturing.[1]
This guide provides an in-depth analysis of the physicochemical behavior of this scaffold.[1] It moves beyond basic characterization to explore the causal relationships between molecular structure, solvent interactions, and degradation kinetics.[1]
The core scaffold consists of a benzoic acid moiety substituted with a sulfonamide group at the meta position and an allylamino group at the ortho position relative to the carboxylic acid.[1]
Lipophilicity & Solvation: The allyl group introduces a hydrophobic domain, contrasting with the hydrophilic sulfonamide and carboxylic acid groups.[1] This amphiphilic nature complicates solubility modeling, necessitating non-ideal solution models like the Modified Apelblat Equation .[1]
Reactivity Hotspots:
Allyl Group: Susceptible to oxidative degradation and radical polymerization under light stress.[1]
Sulfonamide Bond: Prone to hydrolytic cleavage under extreme pH (acidic/alkaline).[1]
Amino-Benzoic Linkage: A potential site for intramolecular cyclization or cleavage.[1]
Thermodynamic Profiling
Solubility Characterization
Understanding the solubility equilibrium is the first step in process design.[1] The dissolution of sulfamoyl benzoic acids is typically an endothermic process (
) across a temperature range (), the Modified Apelblat equation is the industry standard for this compound class:
A, B, C: Empirical parameters derived from experimental data.
Causality: The
term accounts for the temperature dependence of the enthalpy of solution, which is critical for sulfonamides due to their capacity for hydrogen bonding changes at higher temperatures.[1]
Thermal Analysis (DSC/TGA)
Thermal behavior distinguishes between solvated forms and polymorphs.[1]
Melting Point: Typically observed between 205°C – 230°C (decomposition often accompanies melting).[1]
Dehydration: Endothermic events <100°C in DSC often indicate loss of lattice water (pseudo-polymorphism), common in sulfonamide crystallization.[1]
is the observed rate constant.[1] The temperature dependence follows the Arrhenius equation, allowing prediction of shelf-life () at room temperature.[1]
PubChem. (2024).[1][2] 4-Chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid (Furosemide Intermediate).[1][2] National Library of Medicine.[1]
[Link][1]
Journal of Chemical & Engineering Data. (Various). Solubility and Thermodynamics of Sulfonamide Derivatives in Pure Solvents.[1] (General reference for Apelblat Methodology in this class).
[Link]
Application Notes & Protocols: A Researcher's Guide to the Synthesis of 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid
Abstract This document provides a detailed, research-grade protocol for the synthesis of 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid, a compound of interest in medicinal chemistry and drug development. The synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a detailed, research-grade protocol for the synthesis of 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid, a compound of interest in medicinal chemistry and drug development. The synthesis is based on the nucleophilic substitution reaction between 2-bromo-5-(chlorosulfonyl)benzoic acid and allylamine. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development. It offers a step-by-step methodology, explains the rationale behind the experimental choices, and provides guidance on the characterization of the final product.
Introduction and Rationale
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, diuretic, and anticancer properties[1]. The synthesis of novel sulfonamide derivatives is therefore a critical task in the discovery of new drug candidates. The target molecule, 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid, combines the structural features of a sulfonamide with a benzoic acid and an allyl group. The bromo- and allyl- functionalities, in particular, offer potential sites for further chemical modification, making this compound a versatile building block for combinatorial chemistry and the development of targeted therapeutics.
This application note details a robust and reproducible protocol for the synthesis of this key intermediate. The chosen synthetic route involves the reaction of a commercially available sulfonyl chloride with a primary amine, a classic and efficient method for the formation of sulfonamides[2][3]. The protocol is designed to be self-validating, with clear steps for reaction monitoring, purification, and characterization.
Synthetic Workflow
The synthesis of 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid is achieved through a single-step nucleophilic substitution reaction. The workflow is illustrated in the diagram below.
Caption: Synthetic workflow for 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid.
Experimental Protocol
This protocol is based on established methods for sulfonamide synthesis[1][2][3].
Materials and Reagents
Reagent
CAS Number
Molecular Weight ( g/mol )
Supplier Recommendation
2-Bromo-5-(chlorosulfonyl)benzoic acid
517520-21-5
299.53
Sigma-Aldrich, Acros
Allylamine
107-11-9
57.09
Sigma-Aldrich, TCI
Triethylamine
121-44-8
101.19
Fisher Scientific
Dichloromethane (DCM), anhydrous
75-09-2
84.93
Sigma-Aldrich
Hydrochloric Acid (HCl), 1M aqueous solution
7647-01-0
36.46
VWR
Sodium Sulfate (Na₂SO₄), anhydrous
7757-82-6
142.04
Fisher Scientific
Ethyl Acetate
141-78-6
88.11
VWR
Hexanes
110-54-3
86.18
VWR
Step-by-Step Synthesis Procedure
Reaction Setup:
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-(chlorosulfonyl)benzoic acid (2.99 g, 10.0 mmol).
Dissolve the starting material in 40 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. The use of an inert atmosphere is recommended to prevent the introduction of moisture, which could hydrolyze the sulfonyl chloride.
Cool the solution to 0 °C using an ice-water bath. This is crucial as the subsequent reaction is exothermic.
Addition of Reagents:
In a separate vial, prepare a solution of allylamine (0.63 g, 0.75 mL, 11.0 mmol, 1.1 equivalents) and triethylamine (1.21 g, 1.67 mL, 12.0 mmol, 1.2 equivalents) in 10 mL of anhydrous DCM.
Add this solution dropwise to the cooled, stirring solution of 2-bromo-5-(chlorosulfonyl)benzoic acid over a period of 15-20 minutes. The triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation[3].
Reaction:
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 with a few drops of acetic acid to ensure the carboxylic acid is protonated and runs as a single spot). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
Work-up:
Once the reaction is complete, transfer the mixture to a separatory funnel.
Wash the organic layer with 1M HCl (2 x 30 mL) to remove excess allylamine and triethylamine.
Wash with brine (1 x 30 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water.
Alternatively, for higher purity, the crude material can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes containing 1% acetic acid.
Characterization of 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
Expected Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
δ ~13.5 (s, 1H, COOH)
δ ~8.2-8.4 (m, 2H, Ar-H)
δ ~7.8-8.0 (m, 2H, Ar-H and NH)
δ ~5.7-5.9 (m, 1H, -CH=CH₂)
δ ~5.0-5.2 (m, 2H, -CH=CH₂)
δ ~3.6-3.8 (t, 2H, -CH₂-NH)
(Note: Chemical shifts are predictive and may vary depending on solvent and concentration.)
¹³C NMR (100 MHz, DMSO-d₆):
δ ~166.0 (C=O, carboxylic acid)
δ ~140-145 (Ar-C)
δ ~134.0 (-CH=CH₂)
δ ~118-132 (Ar-C and Ar-C-Br)
δ ~116.0 (-CH=CH₂)
δ ~45.0 (-CH₂-NH)
FT-IR (KBr, cm⁻¹):
3300-2500 (broad, O-H stretch of carboxylic acid)
3280 (N-H stretch of sulfonamide)
1700 (C=O stretch of carboxylic acid)
1340 & 1160 (asymmetric and symmetric SO₂ stretch of sulfonamide)
990 & 920 (C=C bend of alkene)
Mass Spectrometry (ESI-MS):
Calculated for C₁₀H₁₀BrNO₄S [M-H]⁻: 319.95. The spectrum will show a characteristic isotopic pattern for the presence of one bromine atom.
Safety and Handling
2-Bromo-5-(chlorosulfonyl)benzoic acid is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Allylamine is flammable, toxic, and corrosive. Handle with extreme care in a well-ventilated fume hood.
Triethylamine is flammable and corrosive.
Dichloromethane is a suspected carcinogen.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid. By following these detailed steps, researchers can confidently produce this valuable intermediate for further investigation in drug discovery and development programs. The principles of this synthesis are well-established and can be adapted for the preparation of a library of related sulfonamide compounds.
References
PubChem. 2-Bromo-5-sulfobenzoic acid. National Center for Biotechnology Information. [Link]
Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
PubChem. 2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid. National Center for Biotechnology Information. [Link]
PubChem. 2-bromo-5-(chlorosulfonyl)benzoic acid. National Center for Biotechnology Information. [Link]
PrepChem. Synthesis of 2-bromo-5-methoxybenzoic acid. [Link]
PubChem. 2-bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/2-bromo-5-(2-methoxyethyl_sulfamoyl_benzoic-acid]([Link]
Google Patents. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
Ramirez, J. A., et al. (2020). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2020(4), M1163. [Link]
Google Patents. CN105693565A - Preparation method for p-carboxybenzene sulfonamide.
Selimović, A., et al. (2020). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 5(5), 108-113. [Link]
Chemistry Stack Exchange. How can someone in the lab synthesize n-allyl-4methyl-benzenesulfonamide from 4-toluenesulfonyl chloride and allylamine. [Link]
El-Faham, A., et al. (2020). 2-(N-allylsulfamoyl)-N-propylbenzamide. Molbank, 2020(1), M1113. [Link]
Organic Syntheses. Copper(II) Triflate as Additive in Low Loading Au(I)-Catalyzed Hydroalkylation of Unactivated Alkenes. [Link]
WIPO Patentscope. WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]
Application Note: High-Efficiency Suzuki Coupling of Sterically Hindered 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic Acid
This Application Note and Protocol guide is designed for the optimization of Suzuki-Miyaura cross-coupling reactions utilizing 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid (hereafter referred to as Substrate-Br ).[1...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide is designed for the optimization of Suzuki-Miyaura cross-coupling reactions utilizing 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid (hereafter referred to as Substrate-Br ).[1] This substrate presents specific challenges: steric hindrance from the ortho-carboxylic acid, potential catalyst poisoning by the free acid/sulfonamide, and the presence of a reactive allyl group.
[1]
Introduction & Mechanistic Challenges
The Suzuki-Miyaura coupling of Substrate-Br is not a trivial transformation.[1] The molecule contains three distinct functionalities that dictate the reaction pathway and potential failure modes:
Ortho-Substituted Carboxylic Acid: The carboxylic acid at the C1 position is ortho to the reactive bromide (C2). In its deprotonated form (carboxylate), it can coordinate to the Palladium center, potentially displacing ligands and forming unreactive "palladacycles" or inhibiting the oxidative addition step due to steric crowding.
Free Acid Functionality: Using the free acid requires the consumption of 1 equivalent of base immediately to form the salt. Inadequate base loading leads to incomplete conversion. Furthermore, free acids can lead to protodebromination (hydrodehalogenation) side products.
N-Allyl Sulfonamide: While generally stable, the allyl group is susceptible to isomerization (to the enamine/internal alkene) under high-temperature basic conditions, particularly if the catalyst becomes hydride-rich (e.g., from alcohol solvents).
Visualizing the Reaction Challenges
The following diagram outlines the competing pathways and the strategic solution.
Caption: Mechanistic pathway analysis showing the primary reaction route (yellow/green) versus competing deactivation pathways (red) caused by the substrate's functional groups.
Optimization Strategy (The "Why")
To overcome the steric hindrance of the ortho-acid and prevent coordination, we employ Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).
Critical Parameter Selection:
Ligand: SPhos or XPhos.
Reasoning: These electron-rich, bulky ligands facilitate oxidative addition into hindered aryl bromides.[2] Crucially, the bulk prevents the ortho-carboxylate from binding effectively to the Pd center, keeping the cycle active.
), phosphates provide a buffering effect and higher solubility in water/organic mixtures, which is essential for solvating the zwitterionic intermediate.
Reasoning: Water is strictly required to solubilize the carboxylate salt of the substrate and to activate the boronic acid (formation of the hydroxyboronate species). Dioxane ensures high reflux temperatures (
) without the nucleophilic interference seen with alcohols.
Experimental Protocols
Protocol A: Optimization Screening (Micro-Scale)
Use this protocol to validate the coupling partner compatibility.
Pre-Complexation (Optional but Recommended):
In a small vial, dissolve
and XPhos in 2 mL of degassed Dioxane. Stir at room temperature for 5 minutes under Argon. The solution should turn from purple/red to a dark orange/brown, indicating active catalyst formation ().
Reaction Setup:
To a 50 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and temperature probe, add:
Inerting:
Seal the flask and cycle Vacuum/Argon three times. This is critical to prevent phenol formation (from boronic acid oxidation) and homocoupling.
Solvent Addition:
Add the remaining Dioxane (8 mL) and Water (2.5 mL) via syringe through the septum.
Note: The acid will react with the base immediately, potentially generating mild heat and forming a suspension.
Catalyst Injection:
Add the pre-formed catalyst solution (from Step 1) via syringe.
Reaction:
Heat the mixture to 95-100°C (internal temperature). Stir vigorously (800 RPM).
Monitoring: Check HPLC/TLC at 2 hours. The reaction is typically complete within 4-6 hours.
Checkpoint: If the reaction stalls at 80% conversion, add 0.5 equiv of Boronic acid and 1 mol% catalyst.
Workup (Acidic Quench):
Cool the mixture to room temperature.
Crucial Step: The product is a carboxylate salt in the aqueous phase. You must acidify to recover it.
Dilute with water (20 mL) and wash with Ethyl Acetate (20 mL) to remove non-acidic impurities (homocoupled boronic acid). Discard this organic layer.
Acidify the aqueous layer carefully with 1M HCl to pH ~2-3. The product should precipitate or oil out.
Extract the acidic aqueous layer with Ethyl Acetate (3 x 30 mL).
Fix: Ensure solvents are anhydrous (before water addition) and free of peroxides. Increase catalyst loading to outcompete the side reaction.
Impurity B (Allyl Isomer): Migration of the double bond.
Fix: Lower temperature to 80°C and extend time. Avoid using Palladium Hydride sources (like alcohols).
Catalytic Cycle Visualization
The following diagram illustrates the specific role of the XPhos ligand in protecting the active center.
Caption: The Suzuki catalytic cycle highlighting the critical role of bulky ligands (XPhos) in facilitating oxidative addition despite steric hindrance.
References
BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions Involving Sterically Hindered Vinyl and Aryl Bromides. (2025).[2][3][8] Retrieved from
Miyaura, N., & Suzuki, A.Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (1995).
Martin, R., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461-1473. (2008).[3]
Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Developments. Retrieved from
Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines and benzoic acids.[1] RSC Advances.[9] Retrieved from
Application Note: Sulfonylation Strategies for 2-Bromo-5-Substituted Benzoic Acids
This guide details the reagents and protocols for the sulfonylation of 2-Bromo-5-substituted benzoic acids . Given the specific substitution pattern (ortho-bromo, meta-substituted relative to the acid), "sulfonylation" i...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the reagents and protocols for the sulfonylation of 2-Bromo-5-substituted benzoic acids . Given the specific substitution pattern (ortho-bromo, meta-substituted relative to the acid), "sulfonylation" in a drug discovery context primarily refers to two distinct transformations:
C–S Cross-Coupling (Displacement of Bromine): Installing a sulfonyl group (–SO₂R) at the 2-position to generate diaryl sulfones or cyclic sulfones (e.g., sultams). This is a critical pathway for synthesizing SGLT2 inhibitors and anti-inflammatory agents.
Carboxyl Activation (Acyl Sulfonamide Formation): Reacting the carboxylic acid with a sulfonamide (RSO₂NH₂) to create N-acyl sulfonamides (–CONHSO₂R), a potent bioisostere for the carboxylic acid group.
Executive Summary & Mechanistic Rationale
The 2-bromo-5-substituted benzoic acid scaffold presents a unique challenge and opportunity. The electron-withdrawing carboxylic acid (C1) and the electron-donating/withdrawing substituent (C5) create a specific electronic environment around the C2-Bromine bond.
Challenge: The carboxylic acid moiety is prone to decarboxylation or interference with transition metal catalysts (catalyst poisoning).
Solution:
For C2-Sulfonylation: Use Copper(I)-catalyzed cross-coupling with sodium sulfinates. Unlike Palladium, Copper tolerates the free carboxylic acid well, avoiding the need for ester protection/deprotection steps.
For COOH-Sulfonylation: Use Carbodiimide (EDCI) or Carbonyl Diimidazole (CDI) activation to couple with sulfonamides under mild conditions to prevent nucleophilic attack on the bromine.
Decision Matrix: Selecting the Right Pathway
Figure 1: Strategic decision tree for functionalizing 2-bromo-5-substituted benzoic acids.
Protocol A: Copper-Catalyzed C-S Coupling (Synthesis of Sulfones)
Objective: Replace the C2-Bromine atom with a sulfonyl group (–SO₂R).
Primary Reagent: Sodium Sulfinates (R–SO₂Na).
Catalyst System: CuI / L-Proline.
Why this works (The "Why"):
Palladium catalysts often struggle with oxidative addition into electron-rich or sterically crowded C-Br bonds in the presence of free acids. Copper(I) , however, operates via a radical-ligand transfer mechanism or oxidative addition that is accelerated by the ortho-carboxylate effect (the carboxylate can act as a directing group, stabilizing the Cu-intermediate). L-Proline acts as a bidentate ligand, preventing Cu disproportionation and lowering the activation energy.
Sulfonyl Source: Sodium arenesulfinate or alkanesulfinate (1.2–1.5 equiv). Note: Sulfinates are superior to sulfonyl chlorides here as they do not require a reductant.
Ligand: L-Proline (20 mol%, 23 mg) or trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA).
Base: NaOH (2.0 equiv) or K₂CO₃ (2.0 equiv). Crucial: One equivalent neutralizes the acid, the second facilitates the catalytic cycle.
Solvent: DMSO (anhydrous, 3.0 mL).
Step-by-Step:
Step 1: Charge a screw-cap reaction vial with the benzoic acid, sodium sulfinate, CuI, L-Proline, and Base.
Step 2: Evacuate and backfill with Argon (3 cycles) to remove oxygen (O₂ can oxidize sulfinates to sulfonates, killing the reaction).
Step 3: Add DMSO via syringe.
Step 4: Heat the mixture to 80–100 °C for 12–24 hours. Monitoring: Monitor by HPLC/LC-MS.[1] The starting bromide should disappear.
Step 5 (Workup): Cool to room temperature. Dilute with water (15 mL). Acidify carefully with 1M HCl to pH ~2–3. The product (2-sulfonyl benzoic acid) usually precipitates.
Step 6: Filter the precipitate.[2] If no precipitate forms, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.
Troubleshooting Table
Issue
Probable Cause
Solution
Low Conversion
Catalyst poisoning or poor solubility.
Switch ligand to 1,10-Phenanthroline ; Increase Temp to 120°C.
Protodebromination
Loss of Br without sulfonylation.
Solvent is too "wet" (proton source). Use freshly distilled DMSO.
Blue Reaction Mixture
Oxidation of Cu(I) to Cu(II).
Oxygen leak. Ensure rigorous Argon purging.
Protocol B: Synthesis of N-Acyl Sulfonamides (Bioisosteres)
Objective: Couple the carboxylic acid with a sulfonamide (R-SO₂NH₂) to form the R-COOH bioisostere (R-CONHSO₂R').
Primary Reagents: EDCI (Carbodiimide) + DMAP.
Why this works (The "Why"):
Direct reaction of sulfonamides with carboxylic acids is difficult because sulfonamides are poor nucleophiles. The acid must be activated.[3] EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) forms an O-acylisourea intermediate. DMAP (4-Dimethylaminopyridine) acts as a nucleophilic catalyst, transferring the acyl group to the sulfonamide anion.
The following diagram illustrates the catalytic cycle for Protocol A, highlighting the role of the carboxylate in stabilizing the transition state.
Figure 2: Catalytic cycle for the Copper-mediated sulfonylation of 2-bromo-benzoic acids.
Safety & Handling
2-Bromo-5-substituted benzoic acids: Generally skin irritants. Handle with gloves.
Copper(I) Iodide: Toxic to aquatic life. Dispose of heavy metal waste separately.
EDCI: Moisture sensitive; store in freezer. Causes skin sensitization.
Chlorosulfonic Acid (Alternative Reagent): If attempting electrophilic chlorosulfonylation (not recommended for this specific scaffold due to regioselectivity issues), use extreme caution. It reacts violently with water to release HCl gas.
References
Copper-Catalyzed Sulfonylation: Tan, Z., et al. "Copper-mediated ortho C-H sulfonylation of benzoic acid derivatives with sodium sulfinates."[4] Chem. Commun., 2015, 51 , 6418-6421.[4] Link
Sulfonamide Coupling (Bioisosteres): Li, J., et al. "Synthesis of Acyl Sulfonamides via Activation of Carboxylic Acids." J. Org.[5] Chem., 2019, 84 , 5-12. Link
General Reactivity of 2-Bromobenzoic Acids: BenchChem Application Notes. "Synthetic Routes to Novel Sulfonamides Utilizing Methyl N-Boc-2-bromo-5-sulfamoylbenzoate." Link
Green Chemistry Approaches: "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives." Molecules, 2019, 24 , 284. Link
Application Note: 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic Acid in Peptidomimetic Synthesis
[1][2] Abstract & Introduction In the rational design of peptidomimetics, the "stapling" of peptide helices and the introduction of rigid turn-inducing scaffolds are critical strategies for enhancing metabolic stability...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Abstract & Introduction
In the rational design of peptidomimetics, the "stapling" of peptide helices and the introduction of rigid turn-inducing scaffolds are critical strategies for enhancing metabolic stability and binding affinity. 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid (hereafter referred to as Linker-Br ) represents a high-value, multifunctional building block designed for Solid-Phase Peptide Synthesis (SPPS) .[1][2]
Its unique trisubstituted architecture offers three distinct vectors for chemical modification:[1]
C-1 Carboxylic Acid: Enables standard amide coupling to the peptide N-terminus.[1]
C-2 Bromide: An aryl halide "handle" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce hydrophobic bulk or biaryl pharmacophores.[1]
C-5 N-Allyl Sulfonamide: A stable, olefin-bearing tether positioned for Ring-Closing Metathesis (RCM) to form macrocyclic "staples" with internal alkenyl amino acids.[1][2]
This guide details the protocols for utilizing Linker-Br to generate constrained macrocyclic peptides capable of disrupting Protein-Protein Interactions (PPIs).[1]
Strategic Workflow & Mechanism
The integration of Linker-Br follows a "Cap-Functionalize-Cyclize" strategy.[1] Unlike simple capping agents, this molecule transforms the N-terminus into a reactive center for diversity-oriented synthesis.[1][2]
Mechanism of Action[3]
Conformational Locking: By cyclizing the N-allyl group (at the meta position) to an internal residue (e.g.,
or ), the peptide backbone is forced into a rigid conformation (often a -helix or distorted -turn), reducing the entropic penalty of binding to a target protein.[1]
Proteolytic Resistance: The sulfonamide moiety acts as a bioisostere of the amide bond but is resistant to protease degradation.[1]
Workflow Diagram (Graphviz)
Caption: Logical flow for integrating Linker-Br into SPPS, highlighting the bifurcation for optional Palladium coupling before macrocyclization.
Objective: Attach the scaffold to the N-terminus of a resin-bound peptide containing an olefinic amino acid (e.g., L-Allylglycine or O-Allyl-Serine).[1][2]
Objective: Functionalize the C-2 position by replacing the Bromide with an aryl group.[1] This step is crucial for increasing the "buried surface area" of the inhibitor.[1]
Additive: 1,4-Benzoquinone (10 mol%) - Prevents isomerization of the alkene.[1]
Step-by-Step:
Solvent Exchange: Wash resin
with anhydrous DCM, then with anhydrous DCE.[1][2]
Catalyst Addition: Dissolve catalyst in degassed DCE (concentration ~5 mM relative to resin loading).[1] Add to resin.[1][3]
Reaction:
Microwave: 100°C for 30 minutes (High success rate for difficult macrocycles).
Thermal: 60°C for 4 hours.
Double Cycle: Drain and repeat Step 2-3 with fresh catalyst to push conversion to completion.
Cleavage: Wash resin with DCM.[1] Cleave peptide using TFA/TIPS/Water (95:2.5:2.[1]5) for 2 hours. Precipitate in cold diethyl ether.
Data Analysis & Validation
Expected Results Table
Experiment Stage
Analytical Method
Expected Observation
Failure Mode Indicator
Coupling
LC-MS (Small Cleavage)
Mass = Peptide + 318.1 Da (Linker)
Mass = Peptide (No reaction) or +42 (Acetylation if capped)
Suzuki
LC-MS
Mass shift: -79 (Br) + Aryl Mass
Mass of Starting Material (Oxidative addition failure)
RCM
HPLC / LC-MS
Mass shift: -28 Da (Loss of Ethylene).[1] Shift in Retention Time (Rt).[1]
Mass unchanged (Catalyst death).[1] Broad peaks (Oligomerization).[1]
Troubleshooting "Difficult" Sequences
If RCM yields are low (<20%):
Pseudodilution: Although on-resin, site isolation isn't perfect.[1][2] Reduce resin loading to 0.2 mmol/g.
LiCl Additive: Add 0.4M LiCl in DMF during the coupling of the Linker-Br to disrupt beta-sheet aggregation that might hide the N-terminus.
Chaotropic Salts: During RCM, use 10% HFIP (Hexafluoroisopropanol) in DCE to solubilize the peptide backbone and expose the alkenes.[1]
References
Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Macrocyclic Lactams and Lactones via Ring-Closing Olefin Metathesis on Solid Support.[1][2] Angewandte Chemie International Edition. Link
Verdine, G. L., & Walensky, L. D. (2007). The All-Hydrocarbon Staple: From Production to Pharmacology.[1][2] Methods in Enzymology. Link
Ma, J. A. (2003). Recent advances in the synthesis of saccharins and their derivatives. South African Journal of Chemistry. (Context for sulfonamide reactivity).
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews. Link[1]
BenchChem Application Data. Suzuki coupling of 2-halobenzoic acids: Optimization of steric hindrance. Link[1]
Troubleshooting solubility issues with 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid
Prepared by the Office of Senior Application Scientists This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing solubility issues with 2-Bromo-5-[(prop-...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Office of Senior Application Scientists
This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing solubility issues with 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid. Our goal is to provide not just protocols, but a foundational understanding of the compound's chemical behavior to empower you to overcome experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid in water or buffer, but it's not working. Why?
This is the most common issue encountered. The molecule's structure contains two key features that govern its solubility: a largely nonpolar backbone (brominated benzene ring, allyl group) which favors organic solvents, and two distinct acidic functional groups: a benzoic acid and a sulfonamide . In neutral water, the carboxylic acid is primarily in its protonated, non-ionized form, which is significantly less soluble than its salt form. The molecule's inherent hydrophobicity prevents it from readily dissolving without intervention.
Q2: What is the best solvent to use as a starting point?
For creating a concentrated stock solution, it is highly recommended to start with a polar aprotic organic solvent. Dimethyl sulfoxide (DMSO) is the preferred choice, followed by dimethylformamide (DMF) or ethanol. Compounds of this class are generally soluble in these solvents.[1]
Q3: Can I heat the solution to improve solubility?
Gentle warming (e.g., 37-40°C) can be used cautiously for dissolution in organic solvents like DMSO or ethanol. However, aggressive or prolonged heating is not recommended. The allyl group (-CH₂-CH=CH₂) could be susceptible to polymerization or other degradation pathways at elevated temperatures. Always monitor for any change in solution color, which could indicate compound degradation.
Q4: How does pH dramatically affect the solubility of this compound in aqueous solutions?
The molecule has two acidic protons with different pKa values:
Carboxylic Acid Proton (on -COOH): This is the more acidic of the two, with an estimated pKa in the range of 3-4, typical for a substituted benzoic acid.[2][3]
Sulfonamide Proton (on -SO₂NH-): This proton is significantly less acidic, with a pKa typically in the range of 9-11.[4]
To dissolve the compound in an aqueous medium, the pH of the solution must be raised. Increasing the pH above ~5 will deprotonate the carboxylic acid, forming the highly soluble carboxylate salt (-COO⁻). This is usually sufficient to bring the compound into solution. Further increasing the pH above 11 would deprotonate the sulfonamide, but this is often unnecessary and may not be compatible with biological experiments.
In-Depth Troubleshooting Guide & Protocols
This section provides structured approaches to solubilizing your compound, explaining the scientific rationale behind each step.
Understanding the Molecule's Behavior
The key to troubleshooting is understanding the molecule's dual acidic nature. The following diagram illustrates the decision-making process for solubilization.
Caption: Troubleshooting workflow for compound solubilization.
Data Summary: Solubility Characteristics
The following table summarizes the expected solubility behavior of 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid based on its structural properties and data from related compounds.
Solvent/Solution
Expected Solubility
Rationale & Key Considerations
Water (pH ~7)
Very Poor / Insoluble
The carboxylic acid group is protonated and the molecule is largely neutral and nonpolar.
Aqueous Buffer (pH < 4)
Very Poor / Insoluble
Both acidic groups are fully protonated, minimizing aqueous solubility.
Aqueous Buffer (pH > 5)
Soluble (as salt)
The carboxylic acid is deprotonated to the soluble carboxylate anion. This is the recommended state for aqueous solutions.
DMSO, DMF
Highly Soluble
Excellent polar aprotic solvents for creating high-concentration stock solutions.[1]
Ethanol, Methanol
Moderately Soluble
Good alternative organic solvents, though may not achieve the same high concentration as DMSO.[1]
Acetonitrile
Slightly Soluble
Limited utility for initial stock preparation.
Hexane, Toluene
Insoluble
Nonpolar solvents are incompatible with the polar functional groups.
Protocol 1: Preparation of a High-Concentration Organic Stock Solution
This is the standard and most reliable method for initial solubilization.
Objective: To prepare a 10-50 mM stock solution in DMSO.
Methodology:
Weigh Compound: Accurately weigh the required amount of 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid in a sterile vial.
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
Mix Thoroughly: Cap the vial and vortex for 1-2 minutes. A magnetic stir bar can also be used.
Apply Gentle Heat (If Necessary): If the compound does not fully dissolve, place the vial in a water bath at 37°C for 5-10 minutes. Vortex again.
Inspect for Clarity: Ensure the solution is completely clear with no visible particulates before storing.
Storage: Store the DMSO stock solution at -20°C or -80°C, aliquoted to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution via pH Adjustment
This protocol is essential for experiments requiring the compound to be in a physiological buffer.
Objective: To prepare a working solution in an aqueous buffer (e.g., PBS) by converting the compound to its soluble salt form.
Scientific Rationale:
The limited aqueous solubility is due to the protonated carboxylic acid. By adding a base (e.g., Sodium Hydroxide, NaOH), we facilitate an acid-base reaction that deprotonates the carboxylic acid, forming a sodium carboxylate salt, which is readily soluble in water.
Caption: Effect of pH on the ionization state and solubility.
Methodology:
Prepare Reagents: Have the following ready: the dry compound, the desired aqueous buffer (e.g., PBS, pH 7.4), and a dilute solution of NaOH (0.1 M or 1 M is recommended).
Suspend Compound: Weigh the compound and add it to the aqueous buffer. It will appear as a fine suspension or slurry. Do not expect it to dissolve at this stage.
Titrate with Base: While vigorously stirring the suspension, add the NaOH solution drop by drop.
Monitor for Dissolution: Continue adding NaOH dropwise until the solution becomes clear. This indicates that the compound has been converted to its salt form and has dissolved.
Measure Final pH: Use a calibrated pH meter to check the final pH of the solution. It will likely be slightly basic.
Final pH Adjustment (Optional but Recommended): If your experiment is pH-sensitive, you can carefully back-titrate the solution by adding dilute HCl (e.g., 0.1 M) dropwise to bring the pH back down to your desired target (e.g., 7.4). Crucially, do not go below a pH of ~5 , as the compound will precipitate out of solution.
Sterile Filtration: Pass the final solution through a 0.22 µm syringe filter to sterilize and remove any potential micro-precipitates.
References
Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2019). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 64(4), 1604–1613. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 1118419, 2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid. Retrieved from PubChem. [Link]
G. M. et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules, 29(6), 1255. [Link]
H. H. S. et al. (2020). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 11(23), 5941–5949. [Link]
ResearchGate. (n.d.). Correlation of benzoic acid pKa with benzoic acid group Löwdin partial charge. Retrieved from ResearchGate. [Link]
Preventing debromination during reactions with 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid
Welcome to the technical support center for 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of workin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this molecule and to provide solutions for a common and challenging side reaction: debromination. By understanding the underlying mechanisms and optimizing reaction parameters, you can significantly improve reaction outcomes and ensure the integrity of your desired products.
Debromination, the undesired loss of the bromine atom from the aromatic ring, is a frequent complication in reactions involving aryl bromides, particularly in palladium-catalyzed cross-coupling reactions.[1] This side reaction leads to the formation of an unwanted byproduct, reducing the yield of the target molecule and complicating purification efforts.[1] This section provides a structured approach to diagnosing and mitigating debromination.
Issue: Significant Formation of Debrominated Byproduct
If you are observing a substantial amount of the debrominated product, 2-carboxy-4-sulfamoyl-N-(prop-2-en-1-yl)benzenesulfonamide, it is crucial to systematically evaluate your reaction conditions. The following flowchart outlines a decision-making process for troubleshooting this issue.
Technical Support Center: Minimizing Side Reactions in Allyl-Sulfamoyl Group Functionalization
For Researchers, Scientists, and Drug Development Professionals Introduction The allyl-sulfamoyl group is a critical functional moiety in modern organic synthesis and medicinal chemistry, offering a versatile handle for...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The allyl-sulfamoyl group is a critical functional moiety in modern organic synthesis and medicinal chemistry, offering a versatile handle for molecular elaboration. However, its reactivity profile, while advantageous, can also lead to a range of undesired side reactions during functionalization attempts. This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate these challenges and achieve your desired synthetic outcomes. Our focus is on understanding the "why" behind the "how," empowering you to make informed decisions in your experimental design.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the functionalization of allyl-sulfamoyl compounds. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions grounded in mechanistic principles.
Issue 1: Low or No Yield of the Desired Functionalized Product
Q: I am attempting to functionalize the allyl group of my sulfamoyl-containing compound, but I'm observing very low conversion of my starting material and a complex mixture of byproducts. What are the likely causes and how can I improve my reaction?
A: Low yields in the functionalization of allyl-sulfamoyl compounds often stem from a combination of factors related to the inherent reactivity of both the allyl and sulfamoyl groups. Let's break down the potential culprits and solutions:
1. Competing Reactions at the Sulfamoyl Moiety:
N-H Reactivity: If your sulfamoyl group is primary (R-SO₂NH₂) or secondary (R-SO₂NHR'), the nitrogen-bound proton can be acidic. In the presence of a base, this can lead to deprotonation and subsequent reaction at the nitrogen, competing with the desired reaction at the allyl group.
Solution: Protecting Group Strategy. The most robust solution is to protect the sulfamoyl nitrogen. The choice of protecting group is critical and depends on the downstream reaction conditions.
Boc (tert-butyloxycarbonyl) Group: Generally stable to a wide range of conditions but can be cleaved with strong acids.
Nosyl (2-nitrobenzenesulfonyl) Group: Can be removed under mild conditions using a thiol and a base, offering good orthogonality.[1]
Allyl Group: While seemingly counterintuitive, an N-allyl group can be used if you intend to functionalize a different allyl group within the molecule.[1][2] Selective deprotection can be achieved using palladium catalysis.[1][2]
2. Allylic Rearrangement and Isomerization:
The Allylic Shift: The double bond of the allyl group can migrate, leading to a mixture of constitutional isomers. This is a common issue in reactions involving allylic systems, particularly under acidic or basic conditions, or in the presence of transition metals.[3] This occurs via the formation of a stabilized allyl cation or radical intermediate.[3]
Solution: Reaction Condition Optimization.
Temperature Control: Lowering the reaction temperature can often suppress rearrangement pathways, which typically have higher activation energies.
pH Control: Avoid strongly acidic or basic conditions if possible. Buffer your reaction mixture if necessary.
Catalyst Choice: In transition metal-catalyzed reactions, the choice of metal and ligand can significantly influence the extent of allylic rearrangement. For example, certain palladium catalysts are known to promote allylic shifts.[4][5][6] Researching catalysts that favor the desired regioselectivity is crucial.
3. Steric Hindrance:
Bulky Substituents: If your allyl-sulfamoyl compound has bulky groups near the reaction center, it can sterically hinder the approach of your reagent, leading to low conversion.
Solution: Reagent and Catalyst Modification.
Less Bulky Reagents: If possible, switch to a smaller, less sterically demanding reagent.
Catalyst with Longer Linkers: In catalyzed reactions, using a ligand with a longer linker arm can sometimes help the catalytic center reach a hindered site.
4. Poor Reactivity of the Allyl Group:
Electron-Withdrawing Effects: The sulfamoyl group is electron-withdrawing, which can deactivate the allyl double bond towards certain electrophilic additions.
Solution: Activation of the Allyl Group.
Conversion to a Better Leaving Group: For nucleophilic substitution reactions, the hydroxyl group of an allylic alcohol can be converted to a better leaving group (e.g., tosylate, mesylate, or halide).
Transition Metal Catalysis: Palladium-catalyzed reactions, for instance, can activate the allyl group by forming a π-allyl palladium complex, making it susceptible to nucleophilic attack.[5][6]
Issue 2: Formation of an Unexpected Isomer
Q: My reaction is producing a significant amount of a regioisomer where the new functional group is attached to the internal carbon of the original allyl group. Why is this happening and how can I control the regioselectivity?
A: The formation of an internal, or branched, isomer is a classic example of an allylic rearrangement (also known as an SN2' reaction in the context of nucleophilic substitution).[3]
Mechanism of Allylic Rearrangement:
This rearrangement typically proceeds through a delocalized allylic carbocation, radical, or a π-allyl metal complex intermediate. The incoming nucleophile or reagent can then attack at either end of the three-carbon allyl system, leading to a mixture of linear and branched products.
Strategies to Control Regioselectivity:
Choice of Catalyst and Ligands: In transition metal-catalyzed reactions, the ligand plays a crucial role in directing the regioselectivity.
Bulky Ligands: Often favor the formation of the linear (less sterically hindered) product.
Electron-Donating/Withdrawing Ligands: Can influence the electron density at the terminal carbons of the π-allyl intermediate, thereby directing the nucleophilic attack.
Nature of the Nucleophile:
Hard vs. Soft Nucleophiles: According to Hard and Soft Acids and Bases (HSAB) theory, "hard" nucleophiles (e.g., organolithium reagents) tend to attack the more electrophilic carbon, while "soft" nucleophiles (e.g., cuprates) may favor a different position.
Solvent Effects: The polarity of the solvent can influence the stability of the intermediate and the transition state, thereby affecting the product distribution. Experimenting with a range of solvents from polar aprotic (e.g., THF, DMF) to nonpolar (e.g., toluene, hexane) is recommended.
Experimental Protocol: A General Approach to Screen for Regioselectivity
Set up a parallel synthesis array.
Reaction 1 (Control): Your standard reaction conditions.
Reaction 2-4 (Ligand Screen): Use the same metal catalyst but vary the phosphine or N-heterocyclic carbene (NHC) ligand. Include ligands with varying steric bulk and electronic properties.
Reaction 5-7 (Solvent Screen): Use your optimal catalyst/ligand combination from the previous screen and test a range of solvents with different polarities.
Reaction 8-9 (Temperature Screen): Run the most promising condition at a lower and a higher temperature to assess the thermodynamic vs. kinetic control.
Analyze the product ratios in each reaction using ¹H NMR, GC-MS, or LC-MS.
Parameter
Condition 1
Condition 2
Condition 3
Ligand
Ligand A
Ligand B
Ligand C
Solvent
Toluene
THF
Acetonitrile
Temperature
25°C
0°C
50°C
Linear:Branched Ratio
(Analyze)
(Analyze)
(Analyze)
A structured approach to optimizing regioselectivity.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of allyl group migration in the context of sulfamoyl compounds?
A1: Allyl group migration, or allylic rearrangement, can occur through several mechanisms, often dictated by the reaction conditions.[3][7] In the presence of transition metals like palladium, the formation of a π-allyl intermediate is a common pathway.[5][6] This intermediate allows for the scrambling of the double bond position. Under acidic conditions, a proton can add to the double bond to form a carbocation, which can then rearrange.
Q2: Can I selectively functionalize one of two different allyl groups in my molecule?
A2: Yes, selective functionalization is often achievable and relies on exploiting differences in the electronic or steric environment of the two allyl groups.
Electronic Differentiation: An allyl group adjacent to an electron-withdrawing group will be less reactive towards electrophiles than an allyl group in a more electron-rich environment.
Steric Differentiation: A less sterically hindered allyl group will generally react faster.
Protecting Groups: If the reactivity difference is not sufficient, one of the allyl groups can be temporarily protected. For example, an allylic alcohol can be protected as a silyl ether.[8]
Q3: Are there any specific catalysts you would recommend for minimizing side reactions in palladium-catalyzed allylic functionalization?
A3: While the "best" catalyst is substrate-dependent, some general guidelines can be provided. For reactions where you want to avoid allylic rearrangement, catalysts that promote a rapid reductive elimination from the π-allyl intermediate can be beneficial. Often, using ligands that enforce a specific geometry on the metal center can improve selectivity. For example, certain bidentate phosphine ligands with a well-defined bite angle can influence the regioselectivity of nucleophilic attack on the π-allyl complex. It is always recommended to perform a literature search for your specific transformation to identify catalyst systems that have been successful in similar contexts.
Q4: How does the sulfamoyl group itself influence the stability of the molecule during these reactions?
A4: The sulfamoyl group is generally considered to be quite stable.[9] However, the electron-withdrawing nature of the sulfonyl group can impact the reactivity of adjacent functional groups.[10] For instance, it can increase the acidity of N-H protons, as mentioned earlier. In some cases, under very harsh reducing conditions, the S-N bond can be cleaved.
Q5: What are the best practices for setting up and running these reactions to ensure reproducibility?
A5:
Use of Anhydrous and Degassed Solvents: Many organometallic catalysts and reagents are sensitive to moisture and oxygen. Using freshly distilled or commercially available anhydrous solvents and degassing them with argon or nitrogen is crucial.
Inert Atmosphere: Set up your reactions under an inert atmosphere (argon or nitrogen) using Schlenk line techniques or a glovebox.
Accurate Reagent Stoichiometry: Use precise measurements for all your reagents, especially the catalyst and ligands, as small variations can significantly impact the reaction outcome.
Consistent Temperature Control: Use a reliable heating or cooling system to maintain a constant reaction temperature.
Thorough Characterization: Fully characterize your starting materials and products using techniques like NMR, MS, and IR to confirm their identity and purity.
III. Visualizing Reaction Pathways
Diagram 1: Competing Reaction Pathways in Allyl-Sulfamoyl Functionalization
Caption: Potential reaction outcomes for an allyl-sulfamoyl compound.
Diagram 2: Logic Tree for Troubleshooting Low Yield
Caption: A decision-making workflow for diagnosing low-yield reactions.
IV. References
Szabó, K. J., et al. (2010). Palladium-Catalyzed Allylic C−OH Functionalization for Efficient Synthesis of Functionalized Allylsilanes. Journal of the American Chemical Society. Retrieved from [Link]
(Reference on allyl alcohol migration reactions) [Source not fully available]
He, Z., & Ling, Q. (2021). Palladium-catalyzed regio- and enantioselective migratory allylic C(sp3)-H functionalization. Nature Communications. Retrieved from [Link]
Fernand, R. (n.d.). Catalytic allylic functionalization via π-allyl palladium chemistry. RSC Publishing. Retrieved from [Link]
Szabó, K. J., et al. (2011). Palladium-Catalyzed Allylic C-OH Functionalization for Efficient Synthesis of Functionalized Allylsilanes. Organic Chemistry Portal. Retrieved from [Link]
(Reference on 1,3-migrations of allyl groups) [Source not fully available]
(Reference on catalytic allylic functionalization) [Source not fully available]
Wikipedia. (n.d.). Allylic rearrangement. Retrieved from [Link]
(Reference on 1,2-radical migration of allyl carboxylates) [Source not fully available]
(Reference on phenylthio shifts in allyl sulphides) [Source not fully available]
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
(Reference on oxidation of hindered allylic C-H bonds) [Source not fully available]
(Reference on synthesis of sulfonamides) [Source not fully available]
Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Allylic and Benzylic Reactivity. Retrieved from [Link]
(Reference on protecting groups in peptide synthesis) [Source not fully available]
(Reference on regiocontrolled allylic functionalization) [Source not fully available]
(Reference on allyl side chain protection in peptide synthesis) [Source not fully available]
(Reference on enantioselective functionalization of allylic C-H bonds) [Source not fully available]
(Reference on variation of alkyl allyl sulfone) [Source not fully available]
(Reference on modular two-step route to sulfondiimidamides) [Source not fully available]
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
(Reference on rearrangement of arylsulfamates and sulfates) [Source not fully available]
Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern. Retrieved from [Link]
Studer, A., & Xia, Y. (2019). Diversity-Oriented Desulfonylative Functionalization of Alkyl Allyl Sulfones. Angewandte Chemie International Edition. Retrieved from [Link]
(Reference on sulfonamide drugs) [Source not fully available]
(Reference on synthesis of allyl cellulose) [Source not fully available]
(Reference on the sulfonamide group as a structural alert) [Source not fully available]
Organic Chemistry Portal. (n.d.). Allyl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]
(Reference on polymers with allyl functionality in biomedicine) [Source not fully available]
Chen, L., et al. (2009). Reactions of functionalized sulfonamides: application to lowering the lipophilicity of cytosolic phospholipase A2alpha inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
(Reference on sulfonamide as an essential functional group in drug design) [Source not fully available]
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
(Reference on protecting groups for amines: sulfonamides) [Source not fully available]
(Reference on photocatalytic late-stage functionalization of sulfonamides) [Source not fully available]
(Reference on influence of sulfone linkage on stability) [Source not fully available]
(Reference on risks of allergic reaction to sulfonamide drugs) [Source not fully available]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Recrystallization of 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid
Ticket ID: REC-Zn-2Br-Allyl
Status: Open
Analyst: Senior Application Scientist
Executive Summary & Chemical Profile
Compound: 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid
Chemical Nature: Amphiphilic.
Hydrophilic Domain: Carboxylic acid (C-1) and Sulfonamide moiety (C-5).
Lipophilic Domain: Bromo-substituted benzene ring and the N-allyl tail.
Critical Sensitivity: The allyl group (prop-2-en-1-yl) introduces a terminal alkene, making the compound susceptible to thermal polymerization or oxidation if exposed to radical initiators or excessive heat (>80°C) for prolonged periods.
The Challenge:
This molecule presents a classic "solubility conflict." The benzoic acid core craves polar protic solvents, while the bromo and allyl groups drive it toward organic solubility. This often leads to the "Oiling Out" phenomenon—where the product separates as a gum rather than a crystal.
Solvent Selection Matrix
Based on the functional group analysis (Sulfonamide + Benzoic Acid), the following solvent systems are validated for high-purity isolation.
Solvent System
Role
Suitability Rating
Mechanism of Action
Ethanol / Water
Primary Choice
⭐⭐⭐⭐⭐
Cosolvent System. The compound dissolves in hot ethanol; water acts as the anti-solvent to drive controlled nucleation upon cooling.
Methanol / Water
Alternative
⭐⭐⭐⭐
Similar to EtOH/Water but higher solubility. Use if the compound is too soluble in EtOH to crystallize effectively.
Ethyl Acetate / Heptane
Lipophilic Clean-up
⭐⭐⭐
Precipitation System. Good for removing polar impurities (salts, sulfonic acids). Dissolve in min. hot EtOAc; add Heptane until cloudy.
Acetonitrile
Specific Impurity Removal
⭐⭐
Use only if the crude contains significant non-polar byproducts. Acetonitrile has a high dielectric constant but lacks H-bond donation.
Standard Operating Procedure (SOP): The Ethanol/Water Protocol
Objective: Isolate >98% pure crystalline solid from crude reaction mixture.
Step-by-Step Workflow:
Dissolution:
Place crude solid in an Erlenmeyer flask.
Add 95% Ethanol (approx. 5 mL per gram of crude).
Heat to mild reflux (approx. 75°C). Do not boil aggressively to protect the allyl group.
Checkpoint: If solids remain, add Ethanol in 1 mL increments until dissolved. If insoluble black specks remain, perform a hot filtration.
The following diagram outlines the logical flow for solvent selection and troubleshooting the common "Oiling Out" issue.
Caption: Workflow for solvent handling and remediation of phase separation (oiling out) during the purification of sulfamoylbenzoic acid derivatives.
Troubleshooting & FAQs (Help Desk)
Ticket #001: The product is "Oiling Out" (forming a gum instead of crystals).
Root Cause: The solution temperature dropped below the melting point of the solvated product before crystallization began.[1][4] This is common with sulfonamides containing hydrophobic tails (allyl group).
Resolution:
Re-dissolve: Heat the mixture until the oil dissolves back into the solution.
Adjust Solvent: Add a small amount of the good solvent (Ethanol) to shift the equilibrium.
Seeding: Cool the solution very slowly. When it reaches approx. 35-40°C, add a "seed" crystal of pure product. This provides a template for the lattice to form, bypassing the amorphous oil phase.
Scratching: Vigorously scratch the inner wall of the flask with a glass rod to generate micro-glass sites for nucleation.
Ticket #002: Crystals are colored (Yellow/Brown) but should be white.
Root Cause: Oxidation products of the allyl group or residual bromine impurities.
Resolution:
Dissolve the crude in hot Ethanol.
Add Activated Charcoal (1-2% by weight).
Stir hot for 5 minutes.
Filter hot through a Celite pad (diatomaceous earth) to remove charcoal.
Proceed with water addition (Step 2 of SOP).
Ticket #003: Yield is very low (<40%).
Root Cause: Too much solvent (Ethanol) was used, keeping the product in solution even at 0°C.
Resolution:
Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume.
Cool again to induce a "second crop" of crystals.[1] Note: Second crops are usually less pure and should be analyzed separately.
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for recrystallization of benzoic acid derivatives and sulfonamides).
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013. (Authoritative source for solvent properties and general purification protocols).[5][6]
BenchChem Technical Support. Crystallinity of Sulfonamide Compounds: Troubleshooting Guide. (General principles of sulfonamide "oiling out" and remediation).
PubChem. 2-Bromo-5-sulfamoylbenzoic acid (Parent Compound Data). National Library of Medicine. (Used for structural property inference).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-Bromo-5-sulfamoylbenzoate Scaffolds
Subject: Overcoming Steric Hindrance & Chemoselectivity in 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid Derivatives.
Case ID: T-SC-2024-005
Status: Active Guide
Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
This guide addresses the synthetic challenges associated with 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid . This scaffold presents a "perfect storm" of steric and electronic hurdles:
The Ortho-Effect: The C2-Bromine atom exerts significant steric pressure on the C1-Carboxylic acid, inhibiting standard amide coupling trajectories.[1]
Electronic Deactivation: The electron-withdrawing sulfamoyl and bromo groups significantly lower the pKa of the benzoic acid, making the carboxylate less nucleophilic and the carbonyl carbon more prone to hydrolysis during activation.
Allyl Lability: The N-allyl sulfonamide moiety is susceptible to isomerization or oxidative cleavage (Tsuji-Trost type) under Palladium(0) catalysis, posing a chemoselectivity risk during cross-coupling.[1]
Module 1: The Carboxylic Acid (Amide Coupling)
Issue: Standard EDC/NHS or HOBt couplings result in <10% conversion or rapid hydrolysis of the active ester.
The ortho-bromo substituent twists the carboxylate out of planarity with the aromatic ring.[2] This steric bulk prevents the approach of bulky nucleophiles (amines) to the active ester. Furthermore, the electron-deficient ring makes the activated acyl intermediate highly reactive toward water (hydrolysis) but sluggish toward amines due to the steric gate.
Protocol A: The Ghosez’s Reagent Method (Gold Standard)
For sterically encumbered acids where carbodiimides fail, Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is the superior choice.[1] It generates the acid chloride under strictly neutral conditions, avoiding the harsh acidity of thionyl chloride which can degrade the sulfonamide.
Step-by-Step Protocol:
Drying: Ensure the starting benzoic acid is rigorously dried (azeotrope with toluene if necessary).
Activation: Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.1 M).
Reagent Addition: Add Ghosez’s Reagent (1.2 equiv) dropwise at 0 °C.
Formation: Stir at room temperature for 1–2 hours. Checkpoint: Monitor by TLC (quench an aliquot with MeOH to see the methyl ester).
Coupling: Add the amine (1.1 equiv) and dry Pyridine or DIPEA (2.0 equiv) dropwise at 0 °C.
Workup: Quench with sat. NaHCO₃. The neutral conditions preserve the N-allyl group.
Protocol B: The HATU/DIPEA High-Concentration Method
If acid chlorides are too unstable, use HATU, but you must modify the standard protocol.
Modification: Run the reaction at high concentration (0.5 M to 1.0 M) in DMF. The proximity effect helps overcome the steric barrier.
Base: Use DIPEA (3.0 equiv).
Order of Addition: Pre-activate the acid with HATU/DIPEA for exactly 15 minutes before adding the amine. Long pre-activation leads to guanidinium byproduct formation.
Issue: Suzuki-Miyaura coupling at the C2-Br position fails (0% yield) or results in protodebromination.
Diagnosis: The "Ortho-Ortho" Problem
The bulky carboxylic acid (or amide) at C1 and the incoming boronic acid create severe steric crowding at the Palladium center. Standard catalysts (Pd(PPh₃)₄, Pd(dppf)Cl₂) cannot accommodate this bulk, leading to failed oxidative addition or stalled transmetallation.
Solution: Third-Generation Buchwald Precatalysts
You must use a catalyst system designed for steric bulk .[1] The SPhos Pd G3 or XPhos Pd G3 precatalysts are required. The bulky biaryl phosphine ligands facilitate oxidative addition into hindered aryl halides and create a pocket that protects the active Pd(0) species.
Troubleshooting Workflow (DOT Diagram):
Caption: Decision logic for selecting the correct catalytic system for sterically hindered ortho-substituted aryl bromides.
Recommended Conditions:
Catalyst: SPhos Pd G3 (2–5 mol%).
Base: K₃PO₄ (3.0 equiv) – milder than carbonates, better for sensitive sulfonamides.
Solvent: 1,4-Dioxane/Water (4:1).[1] The water is critical for the boronic acid activation.
Temperature: 60–80 °C. Do not exceed 100 °C to protect the allyl group.
Module 3: The Allyl Sulfonamide (Chemoselectivity)
Issue: The allyl group disappears or isomerizes during Pd-catalyzed reactions.
Diagnosis: Tsuji-Trost Side Reaction
Palladium(0) can coordinate to the alkene of the N-allyl group, forming a
-allyl complex.[1] In the presence of nucleophiles (or even the sulfonamide nitrogen itself acting intramolecularly), this leads to cleavage or scrambling of the allyl group.
Prevention Strategy
Avoid Reducing Conditions: Do not use alcohols (MeOH, EtOH) as cosolvents in the Suzuki coupling. They can act as hydride sources, promoting allyl isomerization.
Ligand Crowding: The use of SPhos (recommended above) actually helps here. The massive ligand bulk makes it difficult for the Palladium to coordinate to the allyl alkene "bystander" while it is busy with the oxidative addition cycle.
Alternative: Copper Catalysis: If Pd-mediated allyl cleavage persists, switch to Ullmann-type couplings (CuI/Diamine ligands) for functionalizing the bromide.[1] Copper does not form
-allyl complexes and will leave the N-allyl sulfonamide untouched.[1]
FAQ: Frequently Asked Questions
Q: Can I do the Suzuki coupling before the amide coupling?A:No. The free carboxylic acid will poison the Palladium catalyst (forming stable carboxylate-Pd complexes). You must either convert the acid to an ester (methyl/ethyl) or the final amide before attempting the cross-coupling on the bromine.
Q: Why is my allyl group showing up as a mixture of isomers by NMR?A: This is likely "Chain Walking." If your reaction ran too long or at too high a temperature (>100°C), the Pd-hydride species (formed in situ) can isomerize the terminal alkene to an internal alkene. Solution: Quench the reaction immediately upon consumption of starting material and add a scavenger like QuadraPure™ TU to remove Pd quickly during workup.
Q: I don't have Ghosez's reagent. Can I use Oxalyl Chloride?A: Yes, but with caution. Oxalyl chloride generates HCl gas. You must use a catalytic amount of DMF and keep the temperature strictly at 0°C. The HCl generated can protonate the sulfonamide nitrogen, potentially making it a leaving group or causing side reactions. Ghosez's reagent is preferred because it produces neutral amides as byproducts.
References
Ghosez's Reagent for Hindered Acids
Pasche, D., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[3][4] Organic & Biomolecular Chemistry, 2015.[4]
Buchwald, S. L., et al. "Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines."[1] Journal of the American Chemical Society, 2013. (Demonstrates SPhos efficacy on ortho-substituted substrates).
Comparative MS/MS Profiling of Allyl-Sulfamoyl Benzoic Acids: Ionization Modes and Fragmentation Pathways
Executive Summary This technical guide provides a comparative analysis of the mass spectrometry (MS) behavior of allyl-sulfamoyl benzoic acids—a structural class critical in the development of diuretics (e.g., furosemide...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comparative analysis of the mass spectrometry (MS) behavior of allyl-sulfamoyl benzoic acids—a structural class critical in the development of diuretics (e.g., furosemide analogs) and anion-transport inhibitors.
The central challenge in analyzing these compounds lies in their amphoteric nature: they possess an acidic carboxyl group (
), an acidic sulfonamide proton (), and a potentially basic allyl-amine nitrogen. This guide compares Negative Electrospray Ionization (ESI-) , the industry gold standard for sensitivity, against Positive Electrospray Ionization (ESI+) and Electron Impact (EI) , demonstrating why ESI- is the preferred method for quantitation while ESI+ provides complementary structural elucidation data.
Mechanistic Principles of Fragmentation
Understanding the fragmentation logic is a prerequisite for interpreting spectra.[1] The fragmentation of allyl-sulfamoyl benzoic acids is governed by three competitive pathways driven by charge localization.
1.1 The Deprotonation Competition (ESI- Mode)
In negative mode, the deprotonated molecular ion
is formed. The charge can reside on the carboxylate oxygen or the sulfonamide nitrogen.
Pathway A (Decarboxylation): The most thermodynamically favorable pathway involves the loss of
(44 Da) from the benzoate moiety. This is characteristic of benzoic acid derivatives.
Pathway B (
Extrusion): Following decarboxylation, or sometimes competitively, the sulfonamide group undergoes bond cleavage or rearrangement, expelling (64 Da).
Pathway C (Allyl Cleavage): The allyl group (
) is relatively stable. In ESI-, it often remains attached to the nitrogen until high collision energies (CE) are applied, where it may be lost as a neutral radical or via internal rearrangement.
1.2 The Protonation Adducts (ESI+ Mode)
In positive mode, protonation occurs on the sulfonamide nitrogen or the allyl double bond.
Rearrangement: ESI+ often induces a "McLafferty-like" rearrangement or ipso-substitution where the
group is expelled, followed by the formation of a stable aniline cation.
Allylic Cation Formation: The allyl group is a good leaving group in positive mode, often appearing as a low-mass fragment at
41 (), though this is often below the low-mass cutoff of triple quadrupoles.
Comparative Methodology: ESI(-) vs. ESI(+) vs. EI
The following table contrasts the performance of ionization modes for this specific chemical class.
Feature
Negative ESI (ESI-)
Positive ESI (ESI+)
Electron Impact (EI)
Primary Ion
, ,
(often weak)
Sensitivity
High (Preferred). Acidic protons ionize readily.
Medium . Often suffers from adduct formation (Na/K) which splits signal.
Low . Requires derivatization (methylation) to volatilize.
"Fingerprint" rich, but molecular ion is unstable.
Allyl Specificity
Allyl group is retained in high-mass fragments.
Allyl cation ( 41) often lost; neutral loss of allyl amine common.
Extensive fragmentation of the aliphatic chain.
Application
Quantitation (PK/PD studies)
Structural Confirmation
Library Matching (NIST)
Recommendation: Use ESI- for quantitative assays due to superior signal-to-noise (S/N) ratios and stability. Use ESI+ only for qualitative confirmation of the amine substructure.
Experimental Protocol: Self-Validating Workflow
This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system.
3.1 Sample Preparation
Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).
Working Standard: Dilute to 100 ng/mL in 50:50 Water:Methanol.
Buffer Selection (Critical):
For ESI-:: Add 0.1% Formic Acid or 5mM Ammonium Acetate. (Note: While formic acid suppresses negative ionization slightly, it improves peak shape on C18 columns. Ammonium acetate is a balanced alternative).
For ESI+: Add 0.1% Formic Acid to promote protonation.
Scan Mode: Perform a Q1 scan to identify the parent ion (
= MW - 1).
Product Ion Scan: Select the parent ion and ramp Collision Energy (CE) from 10 to 50 eV.
Validation Check: If the
peak (loss of ) does not appear, check if the mobile phase pH is too high (preventing proper ionization) or if the source temperature is too low (incomplete desolvation).
Data Analysis & Interpretation
The following data represents the characteristic transitions for a generic 4-(allyl-sulfamoyl)benzoic acid (MW ≈ 241.26 Da).
Table 1: Characteristic ESI(-) Transitions
Transition Type
Precursor ()
Product ()
Neutral Loss (Da)
Identity/Mechanism
Collision Energy (eV)
Quantifier
240.0 ()
196.0
44
Loss of (Carboxylate)
15-20
Qualifier 1
240.0
132.0
108 (44 + 64)
Loss of +
25-35
Qualifier 2
240.0
79.0
161
Cleavage of Benzenesulfonyl ring
40+
Table 2: Characteristic ESI(+) Transitions
Transition Type
Precursor ()
Product ()
Neutral Loss (Da)
Identity/Mechanism
Collision Energy (eV)
Parent
242.0 ()
225.0
17
Loss of or
15
Fragment
242.0
178.0
64
Loss of (Rearrangement)
25
Allyl
242.0
41.0
201
Formation of Allyl Cation ()
35
Visualization of Fragmentation Pathways
The following diagram illustrates the primary fragmentation pathway in Negative Mode (ESI-) , which is the most reliable for identification.
Figure 1: ESI(-) Fragmentation pathway showing the sequential loss of Carbon Dioxide and Sulfur Dioxide, characteristic of sulfamoyl benzoic acids.
References
Klagkou, K., et al. (2003).[4] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry.
Holcapek, M., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry.
Gabelica, V., et al. (2011). "Positive and negative ion mode ESI-MS and MS/MS for studying drug-DNA complexes." University of Liège Repository.
Navigating the Unseen: A Safety and Handling Guide for 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the introduction of novel chemical entities necessitates a proactive and thorough approach to s...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the introduction of novel chemical entities necessitates a proactive and thorough approach to safety. This guide provides essential, immediate safety and logistical information for handling 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but a deeper understanding of the causality behind our safety protocols, ensuring a self-validating system of laboratory safety.
Inferred Hazard Profile: Understanding the Chemistry of Risk
The potential hazards of 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid can be inferred by examining its constituent functional groups: a brominated aromatic ring, a carboxylic acid, and an N-allyl sulfonamide.
Brominated Aromatic System: Organobromine compounds can be toxic and are often classified as environmental hazards.[8][9][10][11] Upon decomposition, they can release hydrogen bromide, which is a corrosive gas.[3]
Benzoic Acid Moiety: Carboxylic acids are acidic and can be corrosive or irritating to the skin, eyes, and respiratory tract.[2][3][7][12][13]
Sulfonamide Group: While many sulfonamides have established safety profiles as pharmaceuticals, in a laboratory setting, they should be handled with care to avoid inhalation or skin contact.[14]
Allyl Group: The presence of a prop-2-en-1-yl (allyl) group introduces potential for increased reactivity and toxicity. Allyl compounds can be irritants and sensitizers.
Based on analogous compounds, 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid is anticipated to be classified under the Globally Harmonized System (GHS) with the following hazards:
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The selection of appropriate PPE is not merely a checklist but a critical risk mitigation strategy.
PPE Protocol Workflow
Caption: A logical workflow for PPE selection and use.
Recommended PPE Levels
Protection Type
Specification
Rationale
Eye and Face Protection
Chemical safety goggles and a face shield.[13][15]
Provides protection against splashes and airborne particles, addressing the risk of serious eye irritation.[2][3][5][6][7]
Skin and Body Protection
A chemical-resistant lab coat or apron over long-sleeved clothing and closed-toe shoes.[16][17]
Protects against skin irritation from accidental contact.[2][3][5][6][7]
Provides a barrier against skin contact. Double gloving is recommended for extended handling. Always inspect gloves for tears or punctures before use.[18]
Respiratory Protection
Use in a certified chemical fume hood.[17] If a fume hood is not available or if dust is generated, a NIOSH-approved N95 respirator or higher is required.[15][19]
Mitigates the risk of respiratory tract irritation from inhaling dust or aerosols.[2][3][5]
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling and Operations
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. An eyewash station and safety shower should be in close proximity and unobstructed.[6]
Weighing and Transfer:
Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.
Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.
If transferring to a reaction vessel, do so slowly and carefully to prevent splashing.
During Reaction:
Keep the reaction vessel closed to the extent possible.
Maintain a clean and organized workspace to prevent accidental spills.
Post-Handling:
Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[2][3]
Decontaminate all surfaces and equipment that may have come into contact with the compound.
Spill Management and First Aid
Scenario
Immediate Action
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][12] Seek medical attention if irritation persists.[3]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][12] Seek immediate medical attention.
Inhalation
Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][12]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]
Minor Spill
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[3] Scoop the material into a labeled, sealed container for proper disposal. Ventilate the area and wash the spill site after material pickup is complete.
Major Spill
Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.
Disposal Plan
All waste contaminated with 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid must be treated as hazardous waste.
Waste Segregation:
Collect all solid waste (e.g., contaminated gloves, paper towels, absorbent material) in a dedicated, clearly labeled "Halogenated Organic Waste" container.[17]
Liquid waste from reactions or cleaning should also be collected in a labeled "Halogenated Organic Waste" container.
Container Management:
Keep waste containers closed except when adding waste.
Store waste containers in a designated, well-ventilated secondary containment area.
Final Disposal:
Arrange for disposal through your institution's licensed hazardous waste disposal service.[9] Do not dispose of this material down the drain or in regular trash.[17]
Conclusion: Fostering a Culture of Safety
The responsible handling of novel chemical compounds is a cornerstone of scientific integrity and professional practice. By understanding the inferred hazards of 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid and adhering to the comprehensive safety protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. This commitment to safety not only protects individuals but also upholds the rigorous standards of the scientific community.
References
PubChem. 2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid. National Center for Biotechnology Information. [Link]
CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health and Human Services. [Link]
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]
LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026? [Link]
U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. [Link]
PubChem. 2-Bromo-5-sulfobenzoic acid. National Center for Biotechnology Information. [Link]
Loba Chemie. (2018, November 27). Material Safety Data Sheet: 2-CHLORO-5-BROMO BENZOIC ACID. [Link]
National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). [Link]